6-Bromo-2,3-dihydroquinolin-4(1H)-one

Description

BenchChem offers high-quality 6-Bromo-2,3-dihydroquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,3-dihydroquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2,3-dihydro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFBCQPOMZIGTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353957 |

Source

|

| Record name | 6-BROMO-2,3-DIHYDROQUINOLIN-4(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76228-06-3 |

Source

|

| Record name | 6-BROMO-2,3-DIHYDROQUINOLIN-4(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,3,4-tetrahydroquinolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-2,3-dihydroquinolin-4(1H)-one: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract: This in-depth technical guide provides a comprehensive overview of 6-Bromo-2,3-dihydroquinolin-4(1H)-one, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its core chemical properties, established and optimized synthetic routes, characteristic reactivity, and its significant role in the development of novel therapeutic agents. This document is tailored for researchers, chemists, and drug development professionals, offering a blend of foundational knowledge and actionable insights for leveraging this versatile scaffold.

Introduction: The Strategic Importance of the Quinolinone Core

The quinolinone motif is a well-established "privileged structure" in medicinal chemistry, forming the central scaffold of numerous biologically active compounds and approved pharmaceuticals.[1] Its inherent planarity and hydrogen bonding capabilities allow for effective interactions with a wide array of biological targets. The specific analogue, 6-Bromo-2,3-dihydroquinolin-4(1H)-one, is of particular strategic importance. The bromine atom at the 6-position serves as a highly versatile synthetic handle, enabling a broad spectrum of palladium-catalyzed cross-coupling reactions.[2][3][4] This allows for the systematic and efficient diversification of the quinolinone core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 6-Bromo-2,3-dihydroquinolin-4(1H)-one is fundamental for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrNO | [5][6] |

| Molecular Weight | 226.07 g/mol | [5][6] |

| Appearance | White to off-white solid | |

| Melting Point | 170-174 °C | [7] |

| CAS Number | 76228-06-3 | [5][6][8][9][10] |

| Topological Polar Surface Area | 29.1 Ų | [5] |

| Complexity | 195 | [5] |

Spectroscopic Data Interpretation

Spectroscopic analysis is indispensable for confirming the structural integrity and purity of 6-Bromo-2,3-dihydroquinolin-4(1H)-one.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring, with their coupling patterns influenced by the bromine substituent. Additionally, two methylene triplets in the aliphatic region would confirm the 2,3-dihydro structure. A broad singlet corresponding to the N-H proton is also anticipated.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the nine carbon atoms. Key resonances include the carbonyl carbon (C=O) typically downfield, aromatic carbons, and two aliphatic carbons. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.

-

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight. A hallmark feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), resulting in two peaks (M and M+2) of nearly equal intensity, confirming the presence of a single bromine atom.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration. Another significant absorption will be observed for the N-H stretching of the secondary amine within the ring.[11]

Synthesis Methodologies: A Focus on Intramolecular Friedel-Crafts Acylation

The construction of the 6-Bromo-2,3-dihydroquinolin-4(1H)-one core is most reliably achieved through an intramolecular Friedel-Crafts acylation of a suitable N-aryl-β-halopropionamide precursor.[12][13][14][15][16] This method is robust, scalable, and proceeds with high regioselectivity.

Synthetic Pathway Overview

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | C9H8BrNO | CID 759447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-bromo-2,3-dihydroquinolin-4(1H)-one - CAS:76228-06-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. 6-Bromo-3,4-dihydro-1H-quinolin-2-one|CAS 3279-90-1 [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. 76228-06-3|6-Bromo-2,3-dihydroquinolin-4(1H)-one|BLD Pharm [bldpharm.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 6-Bromo-2,3-Dihydroquinolin-4(1H)-One(76228-06-3) 1H NMR spectrum [chemicalbook.com]

- 12. FRIEDEL–CRAFTS CHEMISTRY 56*. UNPRECEDENTED CONSTRUCTION OF FUNCTIONALIZED POLYCYCLIC QUINOLINES <i>via</i> FRIEDEL–CRAFTS CYCLIACYLATION AND BECKMANN REARRANGEMENT | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Friedel–Crafts Acylation [sigmaaldrich.com]

A Technical Guide to the Physicochemical Properties of 6-Bromo-2,3-dihydroquinolin-4(1H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the physical and chemical properties of 6-Bromo-2,3-dihydroquinolin-4(1H)-one (CAS No: 76228-06-3), a key heterocyclic building block. As a derivative of the quinolinone scaffold, this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. This guide moves beyond a simple data sheet to offer practical insights into its characterization, handling, and application, grounded in established scientific principles.

Core Molecular Profile and Physical Characteristics

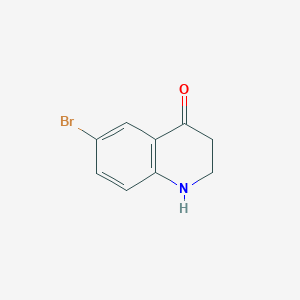

6-Bromo-2,3-dihydroquinolin-4(1H)-one is a bicyclic aromatic compound featuring a brominated benzene ring fused to a dihydropyridinone ring. The presence of the bromine atom at the 6-position provides a strategic site for further chemical modification, such as cross-coupling reactions, making it highly versatile in medicinal chemistry.

Caption: Chemical structure of 6-Bromo-2,3-dihydroquinolin-4(1H)-one.

The fundamental physical and computed properties of the compound are summarized below. These values are critical for predicting its behavior in various experimental conditions, from reaction setups to biological assays.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | [1][2][3] |

| Molecular Weight | 226.07 g/mol | [2] |

| Exact Mass | 224.9789 g/mol | [1][2] |

| Appearance | Solid (typical) | Inferred from related compounds |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Boiling Point | 359.1°C at 760 mmHg | [1] |

| Flash Point | 171.0 ± 27.9 °C | [1] |

| Refractive Index | 1.600 | [1] |

| XLogP3 | 2.1 | [1][2] |

| Topological Polar Surface Area | 29.1 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

The XLogP3 value of 2.1 indicates moderate lipophilicity, suggesting the compound may possess reasonable solubility in organic solvents and potential for crossing biological membranes. The topological polar surface area (TPSA) of 29.1 Ų is well within the typical range for orally bioavailable drugs, further highlighting its utility as a scaffold in drug discovery.

Spectroscopic and Structural Characterization

Accurate structural confirmation and purity assessment are paramount. While spectral data is available from commercial suppliers, this section details the standard protocols for acquiring and interpreting the key spectroscopic data for this molecule.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For 6-Bromo-2,3-dihydroquinolin-4(1H)-one, both ¹H and ¹³C NMR are essential for confirming the connectivity of the carbon skeleton and the positions of substituents.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred if solubility in CDCl₃ is limited or to clearly observe the N-H proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal resolution.

-

Interpretation:

-

¹H NMR: Expect to see signals in the aromatic region (approx. δ 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. Their splitting pattern (e.g., doublets, doublet of doublets) will confirm the 6-bromo substitution pattern. Two distinct signals, likely triplets, are expected in the aliphatic region (approx. δ 2.5-4.5 ppm) for the two methylene groups (-CH₂CH₂-). A broad singlet corresponding to the N-H proton will also be present.

-

¹³C NMR: The spectrum should display 9 distinct carbon signals, including those for the carbonyl group (~190 ppm) and the bromine-bearing aromatic carbon.

-

Caption: Standard workflow for NMR-based structural verification.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. The presence of bromine provides a highly characteristic isotopic signature.

Experimental Protocol for Electrospray Ionization (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Interpretation: The spectrum should show a pair of peaks corresponding to [M+H]⁺ with masses around 226.0 and 228.0. This doublet arises from the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance. This pattern is a definitive indicator of a monobrominated compound.

Solubility and Chromatographic Behavior

Understanding the solubility and chromatographic properties is essential for purification and handling in reaction mixtures.

Based on its structure, 6-Bromo-2,3-dihydroquinolin-4(1H)-one is expected to be soluble in polar organic solvents like ethyl acetate, dichloromethane, and acetone. Its solubility in non-polar solvents like hexanes is likely low, while solubility in water is expected to be poor.

Protocol for Purification by Flash Chromatography:

Purification of this compound is effectively achieved using silica gel flash chromatography, a technique that separates compounds based on their differential adsorption to the stationary phase.[1]

-

Column Preparation: Pack a glass column with silica gel, using a hexane/ethyl acetate mixture as the mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the prepared column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 85:15 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.[1] The rationale for a gradient is to first wash out non-polar impurities before increasing the solvent strength to mobilize the more polar target compound.

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.

Caption: Workflow for purification via flash column chromatography.

Safety, Handling, and Storage

Proper handling procedures are crucial to ensure laboratory safety. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| STOT, Single Exposure | H335: May cause respiratory irritation |

(Data sourced from PubChem)[2]

Storage Recommendations: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry place, away from light and under an inert atmosphere (e.g., argon or nitrogen).[5] Some related compounds are known to be light-sensitive.[6]

References

-

6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | C9H8BrNO - PubChem. [Link]

-

6-bromo-2,3-dihydroquinolin-4(1H)-one - CAS:76228-06-3 - Sunway Pharm Ltd. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | C9H8BrNO | CID 759447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-bromo-2,3-dihydroquinolin-4(1H)-one - CAS:76228-06-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. 6-Bromo-2,3-Dihydroquinolin-4(1H)-One(76228-06-3) 1H NMR [m.chemicalbook.com]

- 5. 76228-06-3|6-Bromo-2,3-dihydroquinolin-4(1H)-one|BLD Pharm [bldpharm.com]

- 6. 6-Bromo-3,4-dihydro-1H-quinolin-2-one|CAS 3279-90-1 [benchchem.com]

Structure Elucidation of 6-Bromo-2,3-dihydroquinolin-4(1H)-one: A Multi-Modal Analytical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have shown significant potential in developing treatments for cancer, infectious diseases, and neurodegenerative disorders.[3][4] The specific analogue, 6-Bromo-2,3-dihydroquinolin-4(1H)-one, represents a key intermediate for synthesizing more complex molecules. Accurate and unambiguous confirmation of its molecular structure is a critical first step in any drug discovery pipeline, ensuring the integrity of subsequent research and development.

This technical guide presents a comprehensive, logic-driven workflow for the complete structure elucidation of 6-Bromo-2,3-dihydroquinolin-4(1H)-one. Moving beyond a simple recitation of techniques, this document follows the deductive process of a senior scientist, explaining the rationale behind each analytical choice and demonstrating how data from multiple, orthogonal techniques are synthesized to build an unassailable structural proof. We will detail the core methodologies—Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy—providing both theoretical grounding and practical, step-by-step protocols.

The Investigative Starting Point: The Hypothesis

Following a synthetic route, such as the cyclization of 3-(4-bromoanilino)propanoic acid, a crystalline solid is obtained. The synthetic hypothesis is that this product is 6-Bromo-2,3-dihydroquinolin-4(1H)-one. Our task is to confirm this hypothesis with rigorous, evidence-based analysis. The proposed structure has a molecular formula of C₉H₈BrNO and a monoisotopic mass of approximately 224.979 Da.[5]

Our analytical journey is designed as a self-validating system. Each piece of evidence must not only be internally consistent but must also corroborate the findings from other techniques, progressively building a coherent and definitive structural assignment.

Caption: Overall workflow for structure elucidation.

Step I: Confirming Molecular Weight and Elemental Composition with Mass Spectrometry

Expertise & Experience: The first and most fundamental question is: what is the molecular weight of the compound, and does it contain the expected bromine atom? Mass spectrometry (MS) is the definitive tool for this purpose. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), we predict a characteristic "doublet" peak for the molecular ion (M⁺) and any bromine-containing fragments, where the M⁺ and M+2 peaks are of nearly equal intensity.[6] This isotopic signature is a powerful diagnostic tool.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The high resolution will provide a highly accurate mass measurement, typically to four or five decimal places.

-

Analysis: Look for the molecular ion peak [M+H]⁺. Calculate the expected exact mass for C₉H₈BrNO + H⁺ and compare it to the observed mass. Verify the presence of the characteristic 1:1 isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ peaks.

Data Presentation & Interpretation

Table 1: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Interpretation |

|---|---|---|---|

| [C₉H₈⁷⁹BrNO + H]⁺ | 225.9862 | ~225.9865 | Molecular ion with ⁷⁹Br isotope |

| [C₉H₈⁸¹BrNO + H]⁺ | 227.9842 | ~227.9845 | Molecular ion with ⁸¹Br isotope |

The observation of two peaks at m/z ≈ 226.0 and ≈ 228.0 with nearly identical abundance is strong evidence for the presence of a single bromine atom.[6][7] The high-resolution data, matching the calculated mass to within a few parts per million (ppm), confirms the molecular formula C₉H₈BrNO.

Caption: Common MS fragmentation pathways.

Step II: Identifying Key Functional Groups with FTIR Spectroscopy

Expertise & Experience: With the molecular formula confirmed, the next logical step is to identify the core functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for this purpose.[8] We are specifically looking for evidence of the ketone (C=O) and the secondary amine (N-H) moieties, which are defining features of the 2,3-dihydroquinolin-4(1H)-one core.

Attenuated Total Reflectance (ATR)-FTIR Protocol

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive preparation is needed.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000–400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.

-

Analysis: Identify the characteristic absorption bands for the expected functional groups.

Data Presentation & Interpretation

Table 2: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3300 | Medium, Sharp | N-H stretch (secondary amine) |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~1680 | Strong, Sharp | C=O stretch (conjugated ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C ring stretch |

| ~1300 | Medium | C-N stretch |

| Below 800 | Medium-Strong | C-Br stretch |

The presence of a strong, sharp peak around 1680 cm⁻¹ is highly indicative of the conjugated ketone.[9] The peak around 3300 cm⁻¹ confirms the N-H group. This data strongly supports the proposed quinolinone backbone, corroborating the evidence from mass spectrometry.

Step III: Assembling the Molecular Framework with NMR Spectroscopy

Expertise & Experience: Having confirmed the formula and functional groups, we now move to Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework and determine the precise connectivity. ¹H and ¹³C NMR will reveal the number and types of protons and carbons, while 2D NMR experiments (COSY, HSQC, HMBC) will show how they are connected.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D spectra: COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).

-

-

Analysis: Integrate the ¹H signals, determine multiplicities and coupling constants, and assign all peaks based on chemical shifts and correlation data.

Data Presentation & Interpretation

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-a | 10.5 | br s | 1H | NH -1 |

| H-b | 7.8 | d | 1H | H -5 |

| H-c | 7.5 | dd | 1H | H -7 |

| H-d | 7.0 | d | 1H | H -8 |

| H-e | 3.5 | t | 2H | CH₂ -2 |

| H-f | 2.7 | t | 2H | CH₂ -3 |

Table 4: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-1 | 195.0 | C =O (C-4) |

| C-2 | 150.0 | C -8a |

| C-3 | 135.0 | C -7 |

| C-4 | 128.0 | C -5 |

| C-5 | 125.0 | C -4a |

| C-6 | 122.0 | C -8 |

| C-7 | 115.0 | C -6 (C-Br) |

| C-8 | 45.0 | C H₂-2 |

| C-9 | 38.0 | C H₂-3 |

Note: Chemical shifts are predictive and based on analogous structures. Actual values may vary.

Interpretation of NMR Data:

-

¹H NMR: The spectrum shows three distinct aromatic protons, whose splitting pattern is consistent with a 1,2,4-trisubstituted benzene ring. Two signals in the aliphatic region, each integrating to 2H and appearing as triplets, are characteristic of the adjacent -CH₂-CH₂- system in the dihydro-pyridinone ring. A broad singlet far downfield corresponds to the N-H proton.

-

¹³C NMR: The spectrum shows 9 distinct carbon signals, consistent with the molecular formula. The signal at ~195 ppm is definitive for the ketone carbonyl carbon. Six signals appear in the aromatic region, and two in the aliphatic region, perfectly matching the proposed structure.

-

2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for final confirmation. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to piece the molecular puzzle together.

Caption: Key HMBC correlations confirming the quinolinone core.

Key correlations would include:

-

The protons of the CH₂ group at position 2 (H-e ) coupling to the carbonyl carbon at position 4 (C-1 ).

-

The protons of the CH₂ group at position 3 (H-f ) coupling to the carbonyl carbon at position 4 (C-1 ).

-

The aromatic proton at position 5 (H-b ) coupling to the carbonyl carbon at position 4 (C-1 ).

These correlations unambiguously link the aliphatic chain to the carbonyl group and the aromatic ring, confirming the complete structure of 6-Bromo-2,3-dihydroquinolin-4(1H)-one.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS and multi-dimensional NMR provides a definitive structural proof for most applications, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation. It provides a three-dimensional map of electron density in the molecule, revealing precise bond lengths, bond angles, and the absolute connectivity of all atoms.[10]

X-ray Crystallography Protocol

-

Crystal Growth: Grow a suitable single crystal of the compound, often by slow evaporation of a saturated solution. This can be a challenging and time-consuming step.

-

Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[11]

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This model is then refined against the experimental data to yield the final crystal structure.[12]

A successful crystallographic analysis would confirm the planar geometry of the aromatic ring, the puckered conformation of the dihydro-pyridinone ring, and the precise location of the bromine atom at the C-6 position, leaving no doubt as to the compound's identity.

Conclusion

The structure elucidation of 6-Bromo-2,3-dihydroquinolin-4(1H)-one is a systematic process of hypothesis testing and evidence accumulation. By logically progressing from mass spectrometry to confirm the molecular formula, through FTIR to identify key functional groups, and finally to advanced NMR techniques to map the atomic framework, we can achieve a confident and verifiable structural assignment. Each technique provides a layer of evidence that is cross-validated by the others, embodying the principles of robust scientific integrity. For absolute confirmation, particularly for regulatory filings or reference standard certification, single-crystal X-ray analysis serves as the final arbiter. This multi-modal approach ensures the foundational accuracy required for all subsequent research and drug development endeavors.

References

- BenchChem. (2025).

- BenchChem. (2025). Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers.

- Saeed, A., et al. (n.d.). An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online.

- Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry.

- Sharma, V., et al. (2024). Quinolone scaffolds as potential drug candidates against infectious microbes: a review. Molecular Diversity.

- Stavrou, K., et al. (n.d.).

- Yadav, P., & Shah, K. (2025). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry.

- de Souza, M. V. N. (2020). Quinoline: An Attractive Scaffold in Drug Design. PubMed.

- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one.

- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- Al-Okbi, A. K., & Mohamed, S. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.

- Unknown Author. (n.d.).

- Unknown Author. (n.d.). X-ray Techniques for Crystallinity Analysis.

- Capper, M. J., et al. (n.d.). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. PubMed Central.

- Unknown Author. (2022). The crystal structure of (Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate, C11H16BrNO5.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | C9H8BrNO | CID 759447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. savemyexams.com [savemyexams.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. d-nb.info [d-nb.info]

- 9. mdpi.com [mdpi.com]

- 10. metalurji.mu.edu.tr [metalurji.mu.edu.tr]

- 11. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

IUPAC name of 6-Bromo-2,3-dihydroquinolin-4(1H)-one

An In-depth Technical Guide to 6-Bromo-2,3-dihydroquinolin-4(1H)-one: A Core Scaffold for Drug Discovery

Abstract

6-Bromo-2,3-dihydroquinolin-4(1H)-one is a pivotal heterocyclic building block in the field of medicinal chemistry. Its structure, featuring a dihydroquinolinone core, is recognized as a "privileged scaffold" due to its ability to serve as a ligand for a diverse range of biological targets. The strategic placement of a bromine atom at the C6 position provides a versatile handle for synthetic diversification, primarily through modern cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery programs. This guide provides a comprehensive overview of the molecule's physicochemical properties, outlines a validated synthetic protocol with purification details, discusses its spectroscopic signature, and explores its chemical reactivity and applications in the development of novel therapeutics.

The Quinolinone Motif: A Privileged Structure in Medicinal Chemistry

In drug discovery, the term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets.[1] These scaffolds provide a robust starting point for lead generation, as they present a three-dimensional arrangement of functionalities that is frequently recognized by enzymes and receptors. The quinolinone and its derivatives, including 2,3-dihydroquinazolin-4(1H)-one, represent such a class of compounds, forming the core of numerous biologically active agents.[1]

6-Bromo-2,3-dihydroquinolin-4(1H)-one is a particularly valuable intermediate within this class. It combines the foundational quinolinone scaffold with a synthetically tractable bromine substituent, making it an ideal precursor for creating analogues aimed at targets in therapeutic areas such as oncology and infectious diseases.[2]

Physicochemical Properties and Identifiers

The fundamental properties of 6-Bromo-2,3-dihydroquinolin-4(1H)-one are crucial for its handling, reaction planning, and understanding its potential as a drug-like molecule. Its identity and computed properties are summarized below.

Chemical Structure:

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 6-bromo-2,3-dihydro-1H-quinolin-4-one | [3] |

| Synonyms | 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | [3] |

| CAS Number | 76228-06-3 | [3][4][5][6] |

| Molecular Formula | C₉H₈BrNO | [3][4][5] |

| Molecular Weight | 226.07 g/mol | [3][4] |

| SMILES | BrC2=CC=C1NCCC(C1=C2)=O | [6] |

| InChIKey | WAFBCQPOMZIGTJ-UHFFFAOYSA-N | [3] |

| XLogP3 | 2.1 | [3][4] |

| Topological Polar Surface Area | 29.1 Ų | [3][4] |

| Hydrogen Bond Donor Count | 1 | [3][4] |

| Hydrogen Bond Acceptor Count | 2 | [3][4] |

Synthesis and Purification

The construction of the 2,3-dihydroquinolin-4(1H)-one ring system is most effectively achieved through an intramolecular Friedel-Crafts acylation. This strategy involves first forming a β-amido propanoic acid from a substituted aniline, followed by acid-catalyzed cyclization to yield the target heterocycle. This approach offers high regioselectivity and generally good yields.

Caption: Synthetic workflow for 6-Bromo-2,3-dihydroquinolin-4(1H)-one.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a validated method adapted from established procedures for analogous quinolinone syntheses.

Step 1: Synthesis of 3-((4-bromophenyl)amino)propanoic acid

-

To a round-bottom flask, add 4-bromoaniline (1.0 eq) and acrylic acid (1.1 eq).

-

Heat the mixture neat (without solvent) at 80-90 °C for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Cool the reaction mixture to room temperature, at which point the product should solidify.

-

Triturate the solid with cold water, collect the precipitate by vacuum filtration, and wash thoroughly with water to remove excess acrylic acid.

-

Dry the resulting white to off-white solid under vacuum. The product is often pure enough for the next step without further purification.

Step 2: Cyclization to 6-Bromo-2,3-dihydroquinolin-4(1H)-one

-

In a round-bottom flask, place polyphosphoric acid (PPA) (approx. 10 times the weight of the starting material).

-

Heat the PPA to 100-120 °C with mechanical stirring.

-

Slowly add the 3-((4-bromophenyl)amino)propanoic acid (1.0 eq) in portions to the hot PPA. Caution: The addition can be exothermic.

-

Maintain the temperature at 120-140 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Allow the mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).[4]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Remove the solvent under reduced pressure to yield the crude product.

Step 3: Purification

-

The crude material is purified by flash column chromatography on silica gel.

-

A gradient elution system, starting from hexanes:ethyl acetate (e.g., 90:10) and gradually increasing the polarity to 100% ethyl acetate, is effective for separating the product from impurities.[4]

-

Combine the fractions containing the pure product and evaporate the solvent to yield 6-Bromo-2,3-dihydroquinolin-4(1H)-one as a solid.

Spectroscopic Characterization

Unambiguous identification of the synthesized compound is achieved through a combination of spectroscopic methods.[7]

Table 2: Expected Spectroscopic Data

| Technique | Expected Signature |

| ¹H NMR | - Aromatic Protons: 3 signals in the aromatic region (~6.8-7.8 ppm). Expect a doublet for the proton ortho to the bromine, a doublet of doublets for the proton between the bromine and the amide, and a doublet for the proton ortho to the carbonyl group. - Aliphatic Protons: Two triplets, each integrating to 2H, around 2.7 ppm and 3.5 ppm, corresponding to the -CH₂-C=O and -CH₂-NH- groups, respectively. - Amide Proton: A broad singlet for the N-H proton, typically around 8.0-9.0 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region, ~195-198 ppm. - Aromatic Carbons: 6 distinct signals in the aromatic region (~115-150 ppm), including one signal for the carbon attached to bromine (~115-120 ppm). - Aliphatic Carbons: Two signals in the aliphatic region (~30-40 ppm). |

| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 225. - Isotopic Peak (M+2): A peak at m/z 227 with nearly the same intensity (~1:1 ratio) as the M⁺ peak, which is characteristic of a monobrominated compound. |

| IR Spectroscopy | - N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹. - C=O Stretch: A strong, sharp band around 1660-1680 cm⁻¹. |

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 6-Bromo-2,3-dihydroquinolin-4(1H)-one stems from its two primary reactive sites: the bromine-substituted aromatic ring and the secondary amine. This allows for systematic structural modifications to explore the chemical space around the quinolinone scaffold.

Caption: Drug discovery workflow using the title compound as a scaffold.

Key Reactions:

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly amenable to transformations that build molecular complexity.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups at the C6 position, which is critical for modulating target binding and pharmacokinetic properties.[8]

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines forms new C-N bonds, allowing for the introduction of diverse amine functionalities.

-

Heck and Sonogashira Couplings: These reactions can be used to install alkene and alkyne groups, respectively.

-

-

N-Functionalization: The secondary amine (N1) can be readily alkylated or arylated using standard conditions (e.g., a base like sodium hydride followed by an electrophile like an alkyl halide) to further expand the diversity of the resulting library.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

GHS Hazard Statements: The compound is associated with the following hazards:

-

Handling Recommendations:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Conclusion

6-Bromo-2,3-dihydroquinolin-4(1H)-one is more than a simple chemical intermediate; it is a strategically designed building block that leverages the power of a privileged scaffold for efficient drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable tool for researchers and scientists. The ability to systematically modify its structure through robust chemical reactions, particularly at the C6-bromo position, allows for the rapid generation of novel and diverse molecules for screening against a wide array of biological targets, solidifying its role in the development of next-generation therapeutics.

References

-

PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). Retrieved from [Link]

-

PubMed Central. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | C9H8BrNO | CID 759447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 6-bromo-2,3-dihydroquinolin-4(1H)-one - CAS:76228-06-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. 76228-06-3|6-Bromo-2,3-dihydroquinolin-4(1H)-one|BLD Pharm [bldpharm.com]

- 7. 6-Bromo-2,3-Dihydroquinolin-4(1H)-One(76228-06-3) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Bromo-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a "privileged structure" in drug discovery, forming the core of numerous biologically active molecules with applications ranging from antibacterial to anticancer therapies.[1][2][3] 6-Bromo-2,3-dihydroquinolin-4(1H)-one, a specific derivative, presents a unique combination of electronic and steric properties due to its bromine substituent. This guide explores the scientific underpinnings of this compound, providing a foundation for its further investigation and utilization in research and development.

Part 1: Physicochemical Properties and Structural Characterization

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug development. These properties govern its solubility, reactivity, and pharmacokinetic profile.

Molecular Weight and Formula

The fundamental identity of 6-Bromo-2,3-dihydroquinolin-4(1H)-one is defined by its molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | [4] |

| Molecular Weight | 226.07 g/mol | [4] |

| Exact Mass | 224.97893 Da | [4] |

| Monoisotopic Mass | 224.97893 Da | [4] |

Structural and Chemical Descriptors

The structural arrangement of atoms and functional groups dictates the compound's chemical behavior.

| Descriptor | Value | Source |

| IUPAC Name | 6-bromo-2,3-dihydro-1H-quinolin-4-one | [4] |

| CAS Number | 76228-06-3 | [4] |

| Topological Polar Surface Area | 29.1 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 0 | [4] |

Analytical Characterization

Confirming the identity and purity of a synthesized compound is a critical step. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are standard analytical techniques for this purpose.[5]

Workflow for Purity and Structural Analysis:

Caption: Potential cross-coupling reactions for the derivatization of 6-Bromo-2,3-dihydroquinolin-4(1H)-one at the 6-position.

Reactions at the Quinolinone Core

The quinolinone core itself can undergo various transformations. The secondary amine can be alkylated or acylated, and the ketone can be a site for reactions such as aldol condensations.

Part 4: Applications in Drug Discovery and Materials Science

The quinolinone scaffold is a cornerstone in medicinal chemistry. [1][2][3]Derivatives have shown a broad spectrum of biological activities, including:

-

Anticancer: Many quinoline and quinolinone derivatives have been investigated as cytotoxic agents. [6]* Antibacterial: The quinolone class of antibiotics targets bacterial DNA gyrase. [1]* Antiviral and Anti-inflammatory: Various derivatives have shown promise in these therapeutic areas. [2] The specific biological activity of 6-Bromo-2,3-dihydroquinolin-4(1H)-one is not extensively documented, highlighting it as a compound ripe for further investigation. Its structure suggests it could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. [2]For instance, related 6-bromoquinoline analogues have been explored as inhibitors of prostaglandin F2α. [7]

Part 5: Safety and Handling

Based on GHS classifications for the parent compound, 6-bromo-1,2,3,4-tetrahydroquinolin-4-one, appropriate safety precautions should be taken. [4]* Hazards: May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. [4]* Handling: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and avoid breathing dust or fumes.

Conclusion

6-Bromo-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound with significant untapped potential. Its well-defined physicochemical properties, coupled with versatile sites for chemical modification, make it an attractive building block for the synthesis of novel compounds in drug discovery and materials science. This guide has provided a comprehensive technical overview to serve as a foundational resource for researchers and scientists in the field. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

-

PubChem. 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | C9H8BrNO. [Link]

-

Mol-Instincts. 6-Bromo-2,3-Dihydroquinolin-4(1H)-One | CAS No.76228-06-3 Synthetic Routes. [Link]

- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

PubChem. 6-Bromo-4-hydroxyquinolin-2(1H)-one | C9H6BrNO2. [Link]

-

ZaiQi Bio-Tech. 6-Bromoquinolin-4-ol| CAS No:145369-94-4. [Link]

-

PubChem. 6-Bromo-1,4-dihydroquinolin-4-one | C9H6BrNO. [Link]

-

MolPort. Compound 6-bromo-4-(2,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

ResearchGate. (PDF) Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one. [Link]

-

MolPort. Compound 6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one. [Link]

-

PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN. [Link]

-

National Institutes of Health. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

-

PubMed Central. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]

-

Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. [Link]

-

PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | C9H8BrNO | CID 759447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 6-Bromo-2,3-dihydroquinolin-4(1H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinolinone moiety, a bicyclic heterocyclic scaffold, is a cornerstone in the field of medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this core structure have been extensively investigated for their therapeutic potential, demonstrating promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The introduction of a bromine atom at the 6-position of the 2,3-dihydroquinolin-4(1H)-one ring system creates a unique electronic profile and provides a key handle for further chemical modification, making these derivatives particularly attractive for drug discovery and development.[2]

This technical guide provides an in-depth exploration of the biological activities of 6-bromo-2,3-dihydroquinolin-4(1H)-one derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into their synthesis, mechanisms of action, and therapeutic potential. By synthesizing technical data with field-proven insights, this guide aims to facilitate the rational design and development of novel therapeutic agents based on this versatile scaffold.

Synthesis of 6-Bromo-2,3-dihydroquinolin-4(1H)-one Derivatives

The synthesis of the 6-bromo-2,3-dihydroquinolin-4(1H)-one core and its derivatives can be achieved through various established synthetic routes. A common approach involves the cyclization of a substituted aniline with a suitable three-carbon synthon.

A plausible synthetic pathway often starts with 4-bromoaniline, which undergoes a series of reactions to construct the quinolinone ring.[3][5] For instance, a multi-step synthesis could involve the reaction of 4-bromoaniline with triethyl orthoformate and Meldrum's acid, followed by a cyclization reaction in a high-boiling solvent like diphenyl ether.[3][5][6] Subsequent chlorination and then iodination can be performed to introduce different functionalities.[5]

Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline[3][5]

This protocol provides a representative method for the synthesis of a key intermediate, 6-bromo-4-chloroquinoline, which can be further modified to generate a variety of derivatives.

-

To 6-bromoquinolin-4-ol, add phosphorus oxychloride (POCl3) dropwise.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Stir the mixture at room temperature for 5 minutes.

-

Reflux the reaction mixture at 110°C for 3 hours.

-

Distill off the excess POCl3 under reduced pressure.

-

Slowly add the remaining residue to ice water and stir for 30 minutes.

-

Adjust the pH of the solution to 5-6 using a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer twice with water, dry with anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain the 6-bromo-4-chloroquinoline product.

Diverse Biological Activities

6-Bromo-2,3-dihydroquinolin-4(1H)-one derivatives have demonstrated a remarkable range of biological activities, highlighting their potential as therapeutic agents for various diseases.

Anticancer Activity

The quinolinone scaffold is a well-established pharmacophore in the development of anticancer agents.[7] Derivatives of 6-bromo-2,3-dihydroquinolin-4(1H)-one have shown significant cytotoxic effects against various cancer cell lines.[8][9]

Mechanism of Action: The anticancer activity of these derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3] One of the primary targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][10] Inhibition of EGFR blocks downstream cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately leading to reduced cancer cell proliferation and the induction of apoptosis.[3] Some quinolinone derivatives also exhibit anticancer effects by inducing cell cycle arrest, typically at the G2/M phase, and by promoting apoptosis through the modulation of Bcl-2 family proteins.[11][12]

Quantitative Data on Anticancer Activity of Related Quinolinone Derivatives:

While specific IC50 values for 6-Bromo-2,3-dihydroquinolin-4(1H)-one derivatives are not extensively documented in publicly available literature, data for structurally related quinolinone compounds provide a benchmark for their potential efficacy.[3]

| Compound/Derivative | Target Cell Line | IC50 (µM) |

| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38[3][13] |

| HCT-116 (Colon Cancer) | 5.34[3][13] | |

| MCF-7 (Breast Cancer) | 5.21[3][13] | |

| 2-thioquinazolin-4(3H)-one conjugate (108) | A-375 (Melanoma) | Not specified, but noted to have notable anticancer activity[11] |

| 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone (101) | L1210 & K562 (Leukemia) | 5.8[11] |

| 6-bromo-2-substituted-thio-quinazolin-4(3H)-one (8a) | MCF-7 (Breast Cancer) | 15.85[9] |

| SW480 (Colon Cancer) | 17.85[9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 6-bromo-2,3-dihydroquinolin-4(1H)-one derivative and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity

Quinoline derivatives have long been recognized for their antimicrobial properties.[14][15] The incorporation of a bromine atom can enhance the antimicrobial potency of the quinolinone scaffold. These compounds have shown activity against a range of both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[16][17]

Mechanism of Action: The exact mechanism of antimicrobial action can vary, but it is often attributed to the inhibition of essential bacterial enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis.[18] For instance, some quinoline derivatives are known to target bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.

Quantitative Data on Antimicrobial Activity of Related Bromo-Quinoline/Quinazolinone Derivatives:

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| 7-bromoquinoline-5,8-dione aryl sulphonamides | Various bacteria and fungi | 800-1000[19] |

| 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | E. coli | 1.56[16] |

| S. typhimurium | 3.125[16] | |

| L. monocytogenes | 1.56[16] | |

| 6,8-dibromo-4(3H)quinazolinone derivative (VIIc) | C. albicans | 0.78[16] |

| A. flavus | 0.097[16] |

Anti-inflammatory Activity

Quinoline-based compounds have emerged as promising anti-inflammatory agents by targeting various pharmacological targets.[4][20][21] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinoline ring are crucial for their activity and target specificity.[4][20][21] For instance, some quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4][20]

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of quinoline derivatives.[1] These compounds can exert their effects through multiple mechanisms, including antioxidant and anti-inflammatory actions.[1] They have the ability to scavenge free radicals and modulate the expression of key antioxidant enzymes.[1] Some quinazolinone derivatives have also been evaluated as neuroprotective agents, with studies showing their ability to protect neuronal cells from injury.[22][23]

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-bromo-2,3-dihydroquinolin-4(1H)-one derivatives is significantly influenced by the nature and position of various substituents on the quinolinone core.

-

Substitution at the 2- and 3-positions: Modifications at these positions can dramatically alter the biological activity. For example, the introduction of different groups can modulate the compound's lipophilicity, steric properties, and ability to interact with biological targets.

-

The role of the bromine atom: The presence of the electron-withdrawing bromine atom at the 6-position can influence the molecule's electronic properties, potentially enhancing its interaction with target enzymes or receptors.[7]

-

Impact of different functional groups: The addition of moieties such as chalcones, sulfonamides, or other heterocyclic rings can lead to derivatives with enhanced and sometimes novel biological activities.[13][19]

Future Perspectives

The 6-bromo-2,3-dihydroquinolin-4(1H)-one scaffold represents a promising platform for the development of new therapeutic agents. Future research in this area should focus on:

-

Synthesis of diverse libraries: The generation of a wider range of derivatives with systematic modifications will be crucial for comprehensive SAR studies.

-

Elucidation of mechanisms of action: In-depth studies are needed to fully understand the molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to preclinical animal models to assess their efficacy and safety profiles.

-

Exploration of novel therapeutic areas: While the focus has been primarily on anticancer and antimicrobial activities, the potential of these derivatives in other areas, such as neurodegenerative and inflammatory diseases, warrants further investigation.

By leveraging the chemical tractability and diverse biological potential of the 6-bromo-2,3-dihydroquinolin-4(1H)-one scaffold, researchers are well-positioned to discover and develop novel drugs to address unmet medical needs.

References

- Navigating the Synthesis and Activity of Quinolinone-Based Anticancer Agents: A Compar

- Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar. (URL: )

- Medicinal chemistry of quinolines as emerging anti-inflamm

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])

- Medicinal Chemistry of Quinolines As Emerging Anti-inflamm

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (URL: [Link])

-

Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping - PubMed. (URL: [Link])

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (URL: [Link])

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC - NIH. (URL: [Link])

- Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers - Benchchem. (URL: )

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview - Ingenta Connect. (URL: [Link])

-

Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. (URL: [Link])

-

Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping | Bentham Science. (URL: [Link])

-

Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (URL: [Link])

-

Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides - ResearchGate. (URL: [Link])

-

Quinones as Neuroprotective Agents - MDPI. (URL: [Link])

-

(PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (URL: [Link])

-

Antimicrobial and antibiofilm activities of 1-alkylquinolinium bromide ionic liquids - Green Chemistry (RSC Publishing). (URL: [Link])

- A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1-methylquinolin-4(1H)-one - Benchchem. (URL: )

-

Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - NIH. (URL: [Link])

-

Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (URL: [Link])

-

(PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (URL: [Link])

-

Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (URL: [Link])

-

Synthesis, structure–activity relationships, and bioactivity evaluation of 6-bromo-quinazolinone derivatives - OUCI. (URL: [Link])

- Potential Applications of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide for Researchers - Benchchem. (URL: )

-

Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. (URL: [Link])

-

Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline - ResearchGate. (URL: [Link])

-

6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | C9H8BrNO | CID 759447 - PubChem. (URL: [Link])

-

Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. (URL: [Link])

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (URL: [Link])

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (URL: [Link])

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (URL: [Link])

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives - ResearchGate. (URL: [Link])

-

The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines - PubMed. (URL: [Link])

-

Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC - NIH. (URL: [Link])

-

Molecular Target and Action Mechanism of Anti-Cancer Agents - PMC - NIH. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial and antibiofilm activities of 1-alkylquinolinium bromide ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]

- 22. Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benthamscience.com [benthamscience.com]

The Quinolinone Scaffold: A Versatile Pharmacophore with Broad Therapeutic Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Relevance of the Quinolinone Scaffold

The quinolinone scaffold, a bicyclic heterocyclic system, stands as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of pharmacological activities.[1] Its inherent structural features, including the capacity for diverse substitutions, have enabled the development of a multitude of derivatives with tailored therapeutic properties.[2][3] This has led to their successful application in treating a wide range of diseases, from bacterial infections to cancer.[1][4] This technical guide provides an in-depth exploration of the therapeutic applications of quinolinone scaffolds, delving into their mechanisms of action, key experimental protocols for their evaluation, and future directions in the field.

I. Anticancer Applications: A Multi-pronged Attack on Malignancy

Quinolinone derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[5][6][7] Their efficacy stems from their ability to interfere with multiple hallmark pathways of cancer.[6][8]

A. Mechanisms of Anticancer Activity

The anticancer effects of quinolinone scaffolds are diverse and often multi-targeted. Key mechanisms include:

-

Inhibition of Tyrosine Kinases: Many quinolinone derivatives act as potent inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways that regulate cell growth, proliferation, and survival.[6]

-

Topoisomerase Inhibition: Certain quinolinones interfere with the function of topoisomerases, enzymes essential for DNA replication and repair.[5][6] By inhibiting these enzymes, they induce DNA damage and trigger apoptosis in cancer cells.

-

Tubulin Polymerization Inhibition: Some derivatives disrupt the dynamics of microtubule formation by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

-

Induction of Apoptosis and Cell Cycle Arrest: A common outcome of the various mechanisms of action of quinolinone derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell cycle, thereby preventing the proliferation of cancer cells.[5][7]

-

Inhibition of Angiogenesis: Several quinolinone compounds have been shown to inhibit the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.[6]

B. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer potential of novel quinolinone derivatives is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[5][9]

-

Compound Treatment: Treat the cells with a range of concentrations of the quinolinone derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[5]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

C. Signaling Pathway: Inhibition of Topoisomerase II

The following diagram illustrates the mechanism of action of quinolinone-based topoisomerase II inhibitors.

Caption: Quinolinone-mediated inhibition of Topoisomerase II.

II. Antibacterial Applications: Combating a Global Health Threat

The discovery of nalidixic acid in the 1960s marked the beginning of the era of quinolone antibiotics.[10][11] Since then, extensive research has led to the development of highly potent fluoroquinolones with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[10][12]

A. Mechanism of Antibacterial Action

Quinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[10][11]

-

DNA Gyrase Inhibition: In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the bacterial DNA, a process essential for DNA replication and transcription.[13]

-

Topoisomerase IV Inhibition: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is crucial for decatenating replicated daughter chromosomes, allowing for proper cell division.[11]

By inhibiting these enzymes, quinolones lead to the accumulation of DNA double-strand breaks, ultimately causing bacterial cell death.[14]

B. Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a critical parameter for evaluating the potency of a new antibacterial agent.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

C. Quantitative Data: MIC Values of Representative Quinolones

| Quinolone | Target Organism | MIC (µg/mL) |

| Ciprofloxacin | Escherichia coli | 0.008 - 0.12 |

| Levofloxacin | Staphylococcus aureus | 0.12 - 1 |

| Moxifloxacin | Streptococcus pneumoniae | 0.12 - 0.5 |

Note: MIC values can vary depending on the specific strain and testing conditions.

III. Antiviral, Anti-inflammatory, and Neuroprotective Potential

Beyond their well-established anticancer and antibacterial properties, quinolinone scaffolds have demonstrated promising activity in other therapeutic areas.

A. Antiviral Activity

Several quinolinone derivatives have been investigated for their antiviral properties, particularly against viruses like HIV, herpes virus, and hepatitis C virus.[15][16][17] The mechanisms of action are varied and can include the inhibition of viral enzymes or interference with viral replication processes.[17][18] For instance, some derivatives have been shown to inhibit HIV-1 replication by interfering with the Tat-TAR interaction.[17]

B. Anti-inflammatory Effects

Quinoline-based compounds have been explored as anti-inflammatory agents targeting various pharmacological targets such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α converting enzyme (TACE).[19][20][21] The anti-inflammatory activity is often dependent on the nature and position of substituents on the quinoline ring.[19]

C. Neuroprotective Applications

Emerging research suggests that quinolinone derivatives may have neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[22][23][24] Their proposed mechanisms of action include antioxidant properties and the modulation of signaling pathways involved in neuronal survival.[25][26]

IV. Synthesis of Quinolinone Scaffolds: Foundational Chemistry

The synthesis of quinolinone scaffolds is a well-established area of organic chemistry, with several named reactions being central to their construction.[27][28]

-

Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters to form 4-quinolinones.[27]

-

Gould-Jacobs Reaction: This reaction produces 4-hydroxyquinolines from anilines and ethoxymethylenemalonates.[27]

-

Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group.[28]

The versatility of these synthetic routes allows for the creation of a diverse library of quinolinone derivatives for structure-activity relationship (SAR) studies.[2]

Conclusion and Future Perspectives

The quinolinone scaffold has proven to be an exceptionally fruitful source of therapeutic agents. Its structural versatility and the ability to modulate its biological activity through chemical modification have cemented its place in drug discovery.[2][3] Future research will likely focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of quinolinone-based hybrids, which combine the quinolinone core with other pharmacophores, represents a promising strategy for developing multi-target drugs with enhanced efficacy and reduced potential for drug resistance.[2][3] As our understanding of the molecular basis of diseases continues to grow, the rational design of new quinolinone derivatives will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of human ailments.

References

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).

- Review on recent development of quinoline for anticancer activities. (n.d.).

- Quinolone antibiotics - PMC - PubMed Central - NIH. (n.d.).

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.).

- Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. (n.d.).

- Quinolone antibiotic - Grokipedia. (n.d.).

- Quinoline antimalarials: mechanisms of action and resistance - PubMed. (n.d.).

- Insights into Quinoline Schiff Bases as Anticancer Agents - ijrpr. (n.d.).

- Quinolones' categorization as neuroprotective agents. - ResearchGate. (n.d.).

- Quinolones. Antiviral drugs | PPT. (n.d.).

- Full article: The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.).

- Mechanism of action of quinolones | Semantic Scholar. (n.d.).